molecular formula C16H18N4O2S B2547002 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 894002-92-7

2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2547002
CAS No.: 894002-92-7
M. Wt: 330.41
InChI Key: PBNYYSXPFFSDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at the 6-position with a pyridin-3-yl group. A thioether linkage connects the pyridazine to an acetamide moiety, which is further modified with a tetrahydrofuran-2-ylmethyl group. The molecular formula is inferred as C₁₇H₁₉N₅O₂S, with a molecular weight of 373.44 g/mol. Its structure combines heterocyclic diversity (pyridazine, pyridine, tetrahydrofuran) with a thioacetamide bridge, which may enhance binding to biological targets such as kinases or Toll-like receptors (TLRs) .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c21-15(18-10-13-4-2-8-22-13)11-23-16-6-5-14(19-20-16)12-3-1-7-17-9-12/h1,3,5-7,9,13H,2,4,8,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNYYSXPFFSDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is part of a class of pyridazine derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H16N4OSC_{14}H_{16}N_{4}OS, with a molecular weight of approximately 288.37 g/mol. The compound features a thioether linkage and a tetrahydrofuran moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that pyridazine derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Many pyridazine compounds have been shown to inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents.
  • Enzyme Inhibition : Pyridazine derivatives often act as inhibitors for various enzymes, including kinases involved in cancer progression.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity. For example, it could inhibit kinases involved in signal transduction pathways critical for tumor growth.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, leading to reduced viability and proliferation.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases (e.g., G0/G1), preventing further division of cancer cells.

Research Findings

A summary of relevant studies on related pyridazine compounds provides insight into the potential activity of the target compound:

CompoundCell Line TestedIC50 (μM)Mechanism
Compound AA549 (Lung Cancer)1.06 ± 0.16Apoptosis induction
Compound BMCF-7 (Breast Cancer)1.23 ± 0.18Kinase inhibition
Compound CHeLa (Cervical Cancer)2.73 ± 0.33Cell cycle arrest

Case Study: In Vitro Evaluation

In a study evaluating various pyridazine derivatives, the compound 12e exhibited promising results against A549, MCF-7, and HeLa cell lines with IC50 values indicating significant cytotoxicity. The mechanism involved apoptosis and cell cycle modulation, showcasing the therapeutic potential of similar compounds in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a. Pyridazine-Based Derivatives

2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS: 872694-73-0) Structure: Differs by the 4-methylphenyl substituent on pyridazine instead of pyridin-3-yl. Molecular Formula: C₁₉H₂₃N₃O₂S. Key Data: Synonyms include MLS000678627; synthesized via similar amide coupling strategies .

2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

  • Structure : Features a fused triazolo-pyridazine core with a 4-methoxyphenyl group.
  • Key Data : Reported in PubChem (CID: unlisted); structural similarity highlights the role of pyridazine-thioacetamide motifs in drug design .
b. Pyrimidoindole-Based Analogues
  • 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (33)
    • Structure : Pyrimidoindole core replaces pyridazine; retains the thioacetamide-tetrahydrofuran group.
    • Synthesis : Yielded 57.5% via HATU-mediated coupling .

Functional Group Analogues

a. Imidazothiazole-Acetamide Derivatives ()

Compound 5k : N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

  • Structure : Imidazothiazole core with piperazine-linked pyridine.
  • Data : Yield 78%, m/z 539.2231 [M+H]+, melting point 92–94°C .

Compound 5m : N-(6-(4-(4-Fluorobenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

  • Structure : Fluorobenzyl substitution on piperazine.
  • Data : Yield 75%, m/z 527.2030 [M+H]+, melting point 80–82°C .
b. Benzothiazole-Acetamide Derivatives ()
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
    • Structure : Benzothiazole core with trifluoromethyl and phenyl groups.
    • Key Feature : Enhanced metabolic stability due to trifluoromethyl group .

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Yield Melting Point (°C) Biological Target
Target Compound Pyridazine Pyridin-3-yl, tetrahydrofuran-methyl 373.44 N/A N/A Hypothesized kinase/TLR4
2-((6-(4-Methylphenyl)pyridazin-3-yl)thio)-N-(tetrahydrofuran-methyl)acetamide Pyridazine 4-Methylphenyl 369.47 N/A N/A Not reported
Compound 33 (Pyrimidoindole) Pyrimidoindole Phenyl, tetrahydrofuran-methyl 461.52 57.5% N/A TLR4 ligand
Compound 5k (Imidazothiazole) Imidazothiazole Piperazine, 4-methoxybenzyl 538.66 78% 92–94 Kinase inhibitor (inferred)
Compound 5m (Imidazothiazole) Imidazothiazole Piperazine, 4-fluorobenzyl 526.62 75% 80–82 Kinase inhibitor (inferred)

Key Research Findings

Synthetic Accessibility : The target compound’s thioacetamide-tetrahydrofuran moiety is synthetically feasible via HATU-mediated coupling, as demonstrated in pyrimidoindole analogues (57.5% yield) .

Structural Influence on Bioactivity: Pyridazine-thioacetamide derivatives (e.g., CAS 872694-73-0) lack reported activity data but share structural motifs with TLR4 ligands (e.g., Compound 33) .

Metabolic Considerations : The tetrahydrofuran group may improve solubility compared to bulkier substituents like piperazine or trifluoromethylbenzothiazole .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.